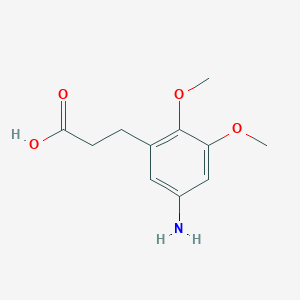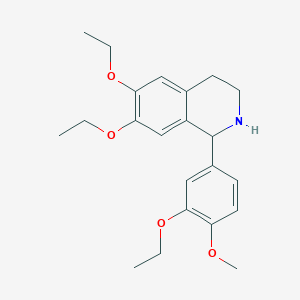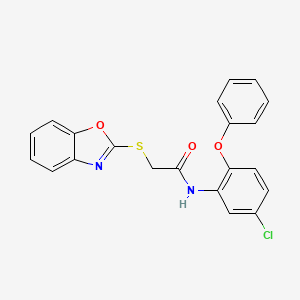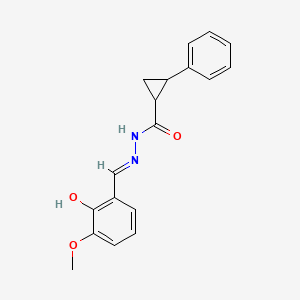![molecular formula C19H17FN2O B5977453 2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide, commonly known as FMQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMQA belongs to the class of compounds known as quinoline derivatives, and its chemical structure is characterized by the presence of a fluorophenyl group and a quinoline moiety.
科学研究应用
FMQA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and neuroprotective effects in animal models. FMQA has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FMQA has been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
作用机制
The exact mechanism of action of FMQA is not fully understood, but it is believed to involve modulation of the GABAergic and glutamatergic systems in the brain. FMQA has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. FMQA has also been found to inhibit the reuptake of glutamate, which may underlie its neuroprotective effects.
Biochemical and Physiological Effects:
FMQA has been shown to have a variety of biochemical and physiological effects. In animal models, FMQA has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the survival and growth of neurons. FMQA has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, FMQA has been found to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
FMQA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. FMQA has also been shown to have good solubility in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using FMQA in lab experiments. Its low yield may make it difficult to obtain large quantities of the compound, and its potential toxicity may limit its use in certain experiments.
未来方向
There are several future directions for research on FMQA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the efficacy of FMQA in these conditions and to elucidate its mechanism of action. Another area of interest is the development of new FMQA analogs with improved pharmacokinetic properties and reduced toxicity. Finally, FMQA could be investigated for its potential as a treatment for other conditions, such as epilepsy and anxiety disorders.
合成方法
The synthesis of FMQA involves the reaction of 2-methylquinoline-4-carbaldehyde with 4-fluoroaniline in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, FMQA. The yield of FMQA is typically around 50%, and the purity of the product can be improved through recrystallization.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-10-15(17-4-2-3-5-18(17)22-13)12-21-19(23)11-14-6-8-16(20)9-7-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSYKNLWGZAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5977370.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)

![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)



![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)